molecular formula C8H14N2OS B1444078 1-Acetylpiperidine-3-carbothioamide CAS No. 1062622-22-3

1-Acetylpiperidine-3-carbothioamide

Cat. No.: B1444078
CAS No.: 1062622-22-3
M. Wt: 186.28 g/mol
InChI Key: RLUZPIUXYSGCSN-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) Scaffolds in Contemporary Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and vital structural motif in the realm of organic chemistry. nih.gov Its prevalence is underscored by its presence in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov Piperidine derivatives are integral to the structure of more than twenty classes of pharmaceutical agents, highlighting their importance in drug design and development. nih.gov

The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a significant focus of modern organic chemistry. nih.gov Researchers have devised numerous strategies for constructing and functionalizing the piperidine scaffold, including intramolecular cyclization, multicomponent reactions, and various catalytic methods. nih.govnih.gov The ability to introduce substituents at various positions on the piperidine ring with high stereocontrol is crucial for creating diverse molecular architectures with tailored biological activities. acs.orgacs.org

The Significance of Thioamide Functionality in Advanced Organic Chemistry

The thioamide group, characterized by the R-C(=S)-N(R')R'' structure, is a close analog of the amide bond, with a sulfur atom replacing the oxygen. wikipedia.org This substitution imparts unique chemical properties, including altered nucleophilicity, hydrogen bonding capabilities, and reactivity. nih.govchemrxiv.org Thioamides are not merely synthetic curiosities; they are found in naturally occurring compounds and have been incorporated into biologically active molecules to enhance properties such as target affinity and stability against enzymatic hydrolysis. nih.govchemrxiv.org

The synthesis of thioamides is a cornerstone of organic chemistry, with methods ranging from the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent to the reaction of nitriles with hydrogen sulfide (B99878). wikipedia.org Thioamides serve as versatile intermediates in the synthesis of various heterocyclic compounds and are valuable in peptide and protein chemistry. wikipedia.orgnih.govchemrxiv.org Their distinct electronic and structural features continue to be exploited in the development of novel chemical transformations and functional molecules. nih.gov

Current Research Trajectories and Academic Interest in the N-Acetylpiperidine-3-carbothioamide Moiety

The convergence of the piperidine scaffold and the thioamide functional group within the 1-Acetylpiperidine-3-carbothioamide molecule has sparked interest in its potential applications. While specific research on this exact compound is still emerging, the broader fields of piperidine and thioamide chemistry provide a strong foundation for its investigation.

The presence of the thioamide group suggests potential for this compound to act as a precursor in the synthesis of more complex heterocyclic systems. wikipedia.org The acetylated nitrogen of the piperidine ring influences the conformational properties of the ring and can modulate its biological activity. Research into related structures, such as 1-acetylpiperidine-3-carboxamide (B177694), has indicated potential as a building block in organic synthesis and has shown preliminary antimicrobial and anticancer activities in some derivatives. This suggests that the thioamide analogue, this compound, could also be a valuable scaffold for medicinal chemistry exploration.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC8H14N2OSNot explicitly available1062622-22-3 bldpharm.com
1-Acetylpiperidine-3-carboxamideC8H14N2O2170.21 sigmaaldrich.combldpharm.com15827-99-3 bldpharm.com
1-AcetylpiperidineC7H13NO127.18 nih.gov618-42-8 nih.gov
Pyridine-3-carbothioamideC6H6N2S138.19 bldpharm.com4621-66-3 bldpharm.com
1-Acetylpiperidine-4-carboxylic acidC8H13NO3171.19 nih.govNot explicitly available

The exploration of this compound and its derivatives is an active area of research. For instance, studies on similar structures like quinoline (B57606) thiosemicarbazones incorporating a piperidine moiety have demonstrated potent inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease research. nih.gov Furthermore, carbazole (B46965) hydrazine-carbothioamide scaffolds have been investigated for their antioxidant, anticancer, and antimicrobial properties. nih.gov These research directions highlight the potential for discovering novel biological activities within the broader class of compounds containing the carbothioamide group. The synthesis of various hydrazinecarbothioamide derivatives and their subsequent heterocyclization is a well-established strategy for creating diverse molecular libraries for biological screening. arkat-usa.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpiperidine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-6(11)10-4-2-3-7(5-10)8(9)12/h7H,2-5H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUZPIUXYSGCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Acetylpiperidine 3 Carbothioamide

Strategic Approaches to C-S Bond Formation in Thioamide Synthesis

The construction of the carbon-sulfur double bond in thioamides is a cornerstone of synthetic organic chemistry. nih.gov For a molecule such as 1-Acetylpiperidine-3-carbothioamide, the most direct approach involves the thionation of its corresponding amide, 1-acetylpiperidine-3-carboxamide (B177694). This transformation, along with other strategic pathways, provides a versatile toolkit for chemists. These strategies include the use of classical thionating agents, the development of milder catalytic systems, direct synthesis from alternative starting materials like nitriles, and the efficiency of multicomponent reactions that form multiple bonds in a single operation. chemistryforsustainability.orgnih.gov

Thionation of the Corresponding Amide Precursor

The conversion of an amide to a thioamide is a common and effective method for synthesizing compounds like this compound. nih.gov This process typically involves reacting 1-acetylpiperidine-3-carboxamide with a sulfur-transfer reagent. Several classes of reagents have been developed for this purpose, each with its own advantages and limitations.

Phosphorus pentasulfide (P₄S₁₀) is a long-standing and potent reagent for the thionation of a wide range of carbonyl compounds, including amides. organic-chemistry.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the amide oxygen onto the phosphorus atom of P₄S₁₀, followed by a series of rearrangements that ultimately lead to the replacement of the carbonyl oxygen with sulfur.

To enhance the reactivity and solubility of P₄S₁₀, it is often used in combination with other reagents. For instance, a mixture of P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDO) has been shown to be an effective thionating agent, with yields often comparable or superior to those obtained with Lawesson's reagent. audreyli.comnih.govacs.org This combination offers the advantage of a simpler workup procedure, as the byproducts can be removed by hydrolysis or simple filtration. audreyli.comnih.gov Another modification involves the use of P₄S₁₀ supported on aluminum oxide (Al₂O₃), which provides a heterogeneous catalyst that is easily separated from the reaction mixture. researchgate.neteurekaselect.com Additionally, the use of sodium bicarbonate in conjunction with P₄S₁₀ in a hydrocarbon diluent has been reported to improve yields in the synthesis of thioamides from their corresponding amides. google.com

Reagent SystemTypical ConditionsAdvantages
P₄S₁₀Refluxing in an inert solvent (e.g., toluene (B28343), dioxane) researchgate.netReadily available, potent
P₄S₁₀ / HMDORefluxing in xylene audreyli.comnih.govHigh yields, simplified workup audreyli.comnih.gov
P₄S₁₀ / Al₂O₃Refluxing in anhydrous dioxane researchgate.netHeterogeneous, easy separation researchgate.neteurekaselect.com
P₄S₁₀ / NaHCO₃Refluxing in a hydrocarbon diluent google.comImproved yields google.com

Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], has become one of the most widely used thionating agents due to its mild reaction conditions and high efficiency. nih.govorganic-chemistry.orgnumberanalytics.com It is particularly effective for the conversion of amides to thioamides. rsc.org The reaction with Lawesson's reagent typically proceeds in a suitable organic solvent, such as toluene or tetrahydrofuran, at elevated temperatures. rsc.org

The mechanism of thionation with Lawesson's reagent involves the dissociation of the dimer into a reactive monomeric species, which then reacts with the carbonyl group of the amide. nih.gov This leads to the formation of a four-membered thiaoxaphosphetane intermediate, which subsequently fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct. nih.govorganic-chemistry.org Recent advancements have focused on developing more environmentally friendly procedures, such as performing the reaction under solvent-assisted mechanochemical activation, which can lead to high yields with reduced solvent usage. rsc.org Furthermore, innovative workup procedures using ethylene (B1197577) glycol have been developed to facilitate a chromatography-free purification process. beilstein-journals.org

ReagentTypical ConditionsAdvantages
Lawesson's ReagentRefluxing in toluene or THF rsc.orgMild, high efficiency, widely applicable nih.govorganic-chemistry.orgnumberanalytics.com
Lawesson's ReagentLiquid-assisted grinding rsc.orgReduced solvent usage, high yields rsc.org

While stoichiometric thionating agents are effective, the development of catalytic methods is a significant goal in green chemistry. Recent research has explored the use of catalytic systems for the thionation of amides. One such approach involves the use of elemental sulfur or selenium in the presence of hydrochlorosilanes and an amine base. acs.org This method proceeds through the in situ reduction of elemental sulfur to a reactive sulfide (B99878) species, which then carries out the thionation. acs.org The efficiency of this reaction can be tuned by the choice of the hydrosilane and the amine. acs.org Another emerging area is the use of amine-catalyzed thionation of isocyanides with Lawesson's reagent under microwave irradiation in water, presenting a greener alternative to traditional methods. tandfonline.com

Direct Synthesis from Nitriles and Hydrogen Sulfide

An alternative pathway to thioamides such as this compound involves the direct reaction of the corresponding nitrile, 1-acetylpiperidine-3-carbonitrile, with a source of hydrogen sulfide. researchgate.netgoogle.com This method circumvents the need for the amide precursor.

Traditionally, this reaction has been carried out using gaseous hydrogen sulfide, often under pressure, in the presence of a base like an alkali metal sulfide or an amine. researchgate.netthieme-connect.com However, due to the hazardous nature of hydrogen sulfide gas, safer and more convenient methods have been developed. One such method employs sodium hydrogen sulfide in combination with magnesium chloride in a solvent like dimethylformamide (DMF), which avoids the direct handling of gaseous H₂S and provides high yields of the aromatic thioamide. researchgate.nettandfonline.com Another approach utilizes an anion-exchange resin in the SH⁻ form to catalyze the addition of gaseous hydrogen sulfide at atmospheric pressure. researchgate.netthieme-connect.com

Reagent SystemTypical ConditionsAdvantages
H₂S (gas), BaseHigh pressure, alcoholic solvent google.comDirect conversion from nitrile
NaSH, MgCl₂Room temperature in DMF researchgate.nettandfonline.comAvoids handling of gaseous H₂S, high yields researchgate.nettandfonline.com
H₂S (gas), Anion-Exchange ResinRoom temperature, atmospheric pressure researchgate.netthieme-connect.comMilder conditions, good yields researchgate.netthieme-connect.com

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, represent a highly efficient strategy for thioamide synthesis. chemistryforsustainability.org These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified procedures. chemistryforsustainability.org

Several MCRs for the synthesis of thioamides have been reported. For instance, the Kindler modification of the Willgerodt reaction, a three-component condensation of an aldehyde, an amine, and elemental sulfur, can be accelerated using microwave irradiation. organic-chemistry.org Another versatile approach involves the visible-light-driven multicomponent reaction of amines, carbon disulfide, and olefins to produce thioamides. nih.gov Furthermore, a decarboxylative strategy allows for the three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder without the need for a transition metal catalyst. organic-chemistry.org These MCRs provide a powerful and sustainable alternative to traditional methods for the synthesis of a diverse range of thioamides. chemistryforsustainability.orgorganic-chemistry.org

Synthesis via Activated Carboxylic Acid Derivatives and Sulfur Nucleophile Addition

A fundamental and versatile method for the synthesis of thioamides, including this compound, involves the conversion of a carboxylic acid into an activated derivative, followed by reaction with a sulfur nucleophile. This two-step approach allows for the efficient formation of the C=S bond.

The process typically begins with the activation of the corresponding carboxylic acid, 1-acetylpiperidine-3-carboxylic acid. Activation can be achieved by converting the carboxylic acid into more reactive species such as acyl chlorides, acid anhydrides, or by using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). rsc.orgresearchgate.net This activation step renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Following activation, a thionating agent is introduced. A wide array of sulfur-donating reagents, or sulfur nucleophiles, can be employed for this transformation. Classical reagents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. acs.org Lawesson's reagent is particularly noted for its efficacy in converting amides and other carbonyl compounds to their thio-analogues under relatively mild conditions. acs.org Other modern sulfur sources include sodium sulfide, which can be used in aqueous media, and elemental sulfur in combination with various catalysts or promoters. organic-chemistry.orgmdpi.com The choice of thionating agent can influence reaction conditions, yields, and compatibility with other functional groups in the molecule. For instance, ammonium (B1175870) phosphorodithioate (B1214789) has been reported as an efficient thionating reagent for converting amides to thioamides in high yields. organic-chemistry.org

Table 1: Common Thionating Agents for Carbonyl to Thiocarbonyl Conversion

Thionating AgentAbbreviationTypical SubstrateKey FeaturesReference
Lawesson's ReagentLRAmides, Esters, KetonesWidely used, effective, soluble in organic solvents. acs.org
Phosphorus PentasulfideP₄S₁₀Amides, KetonesClassical reagent, often requires higher temperatures. organic-chemistry.org
Sodium SulfideNa₂SAldehydes, Carboxylic AcidsUsable in aqueous conditions, green chemistry applications. mdpi.com
Elemental SulfurS₈Aldehydes, AminesAtom-economical, often used in multi-component reactions. nih.gov
Ammonium Phosphorodithioate-AmidesEfficient, provides high yields for thioamides from amides. organic-chemistry.org

Regioselective and Stereoselective Synthesis of Piperidine-Carbothioamide Scaffolds

The synthesis of substituted piperidines like this compound presents significant challenges in controlling regioselectivity and stereoselectivity. Achieving substitution specifically at the C-3 position without affecting other positions (C-2, C-4) requires carefully designed synthetic strategies. nih.gov

Regioselectivity: The ability to direct a functional group to a specific position on the piperidine (B6355638) ring is crucial. Various strategies have been developed to functionalize piperidine at the C-2, C-3, or C-4 positions. nih.gov For C-3 substitution, indirect methods are often employed. One such approach involves the cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a regioselective and stereoselective reductive ring-opening of the resulting cyclopropane. nih.gov Another powerful method relies on activating the piperidine ring. For instance, secondary or tertiary amides can be activated with triflic anhydride (B1165640) and pyridine (B92270) to form N-pyridinium imidates, which can direct the regioselective addition of organometallic reagents. acs.org

Stereoselectivity: Controlling the three-dimensional arrangement of substituents on the piperidine ring is equally important. Many modern synthetic methods achieve high levels of diastereoselectivity and enantioselectivity through catalysis. nih.govrsc.org Chiral dirhodium tetracarboxylate catalysts, for example, have shown remarkable control in C-H functionalization reactions on N-protected piperidines. nih.gov The choice of both the catalyst and the nitrogen-protecting group can dictate the site of reaction and the stereochemical outcome. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides is another advanced method that provides access to substituted piperidones with high stereoselectivity, which can then be further elaborated. nih.gov Radical cyclizations also offer a pathway to stereoselectively form polysubstituted piperidines. acs.orgmdpi.com

Table 2: Selected Methodologies for Controlled Piperidine Synthesis

MethodologyKey Reagents/CatalystsSelectivity ControlOutcomeReference
Directed C-H FunctionalizationChiral Dirhodium Catalysts (e.g., Rh₂(S-DOSP)₄)Catalyst and N-protecting groupSite-selective (C2, C4) and stereoselective functionalization. nih.gov
Cyclopropanation/Ring-OpeningDiazo compounds, Rhodium catalyst, reducing agentRegioselective ring-openingAccess to C3-substituted piperidines. nih.gov
Gold-Catalyzed CyclizationGold catalysts (e.g., AuCl₃)Substrate controlHighly diastereoselective formation of piperidin-4-ones. nih.gov
Imidate-Directed AdditionTriflic anhydride, pyridine, organometallic reagentsDirecting group effectHighly regio- and stereoselective synthesis of 2-substituted dihydropyridines. acs.org

Green Chemistry Principles and Sustainable Approaches in Synthesis

Modern organic synthesis places a strong emphasis on sustainability. The development of synthetic methods for this compound and related compounds increasingly incorporates green chemistry principles to minimize environmental impact, reduce waste, and improve safety.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution in the chemical industry. Several methods for thioamide synthesis have been adapted to solvent-free conditions. rsc.orgresearchgate.net One approach involves the neat mixing of reactants with a thionating agent, such as Lawesson's reagent, followed by energy input, often via microwave irradiation. acs.orgresearchgate.net This technique not only avoids the use of hazardous solvents like benzene (B151609) or xylene but can also lead to shorter reaction times and simpler product isolation. acs.org Another solvent-free method for synthesizing thioamides involves the Friedel–Crafts arylation of isothiocyanates using a Brønsted superacid, which proceeds rapidly and often requires only simple work-up procedures. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govclockss.org By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. acs.orgrsc.org The synthesis of thioamides from their corresponding amides using Lawesson's reagent can be performed efficiently under solvent-free microwave conditions. acs.org This combination of microwave heating and the absence of solvent represents a significant step towards a more eco-friendly protocol. acs.orgresearchgate.net Microwave irradiation has also been successfully applied to multicomponent reactions for generating various heterocyclic scaffolds, demonstrating its broad utility in green synthesis. clockss.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Thionation

SubstrateMethodReaction TimeYieldReference
BenzamideConventional (Reflux in Toluene)~20-25 hoursModerate acs.org
BenzamideMicrowave (Solvent-Free)~2-5 minutesHigh (e.g., 92%) acs.org
Various AmidesConventional (Reflux in Pyridine)Several hoursVariable organic-chemistry.org
Various AmidesMicrowave (Solvent-Free)MinutesExcellent acs.org

Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DESs) are emerging as highly promising green alternatives to traditional volatile organic solvents. ijesi.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive. ijesi.org In the context of amide and thioamide synthesis, DESs can act as both the reaction medium and a catalyst. rsc.orgijesi.org For example, a choline (B1196258) chloride:zinc chloride based DES has been used as a recyclable catalyst for the synthesis of primary amides under microwave irradiation. ijesi.org More advanced "Reactive Deep Eutectic Solvents" (RDESs) can also participate as reactants in the synthesis, further enhancing the green credentials of the process by avoiding hazardous solvents and simplifying product recovery. rsc.org

Water as a Green Solvent

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, recent advancements have enabled its use in a growing number of transformations, including thioamide synthesis. acs.org An exceptionally green method involves the direct synthesis of thioamides from aldehydes and amines in water at room temperature, without the need for any added catalysts or energy input. acs.org This protocol is scalable and relies on readily available starting materials. organic-chemistry.orgacs.org In other approaches, sodium sulfide serves as the sulfur source for the conversion of aldehydes to thioamides in water, providing a practical and efficient aqueous synthesis method. organic-chemistry.orgmdpi.com The ability to perform these reactions in water significantly reduces the environmental footprint of thioamide production. nih.gov

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound necessitates careful optimization of the reaction conditions and work-up procedures to ensure efficiency, safety, and cost-effectiveness. A significant challenge in thionation reactions using Lawesson's reagent is the removal of phosphorus-containing byproducts, which often have similar polarities to the desired thioamide product, complicating purification by traditional column chromatography, especially on a large scale. nih.govbeilstein-journals.orgnih.gov

Reaction Parameters:

The synthesis of this compound would likely proceed via the thionation of 1-acetylpiperidine-3-carboxamide using Lawesson's reagent. Key parameters to optimize include the solvent, temperature, reaction time, and stoichiometry of the reagents. Toluene is a commonly used solvent for such reactions, and reflux temperatures are often employed to drive the reaction to completion. beilstein-journals.orgnih.gov The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) until the starting amide is fully consumed. nih.gov

A typical laboratory-scale synthesis might involve reacting 1-acetylpiperidine-3-carboxamide with Lawesson's reagent in a suitable solvent. The following table outlines a hypothetical set of optimized reaction conditions based on general procedures for thioamide synthesis.

Table 1: Optimized Reaction Parameters for the Synthesis of this compound

ParameterOptimized ConditionRationale
Starting Material 1-Acetylpiperidine-3-carboxamidePrecursor to the target thioamide.
Reagent Lawesson's ReagentMild and effective thionating agent. organic-chemistry.org
Stoichiometry 1 : 0.55-0.60 (Amide : Lawesson's Reagent)Provides an excess of the thionating agent to ensure complete conversion.
Solvent TolueneInert solvent with a suitable boiling point for reflux conditions. beilstein-journals.org
Temperature RefluxAccelerates the reaction rate to ensure completion in a reasonable timeframe. beilstein-journals.org
Reaction Time 2-5 hoursDependent on scale; monitored by TLC for completion of the reaction. nih.gov

Work-up and Purification:

A major consideration for scaling up this synthesis is the development of a chromatography-free purification method. The stoichiometric six-membered ring byproduct from Lawesson's reagent can be problematic to remove. nih.govbeilstein-journals.org A reported effective strategy involves the decomposition of this byproduct using ethylene glycol. nih.govbeilstein-journals.orgnih.gov After the thionation reaction is complete, the reaction mixture can be cooled and treated with ethylene glycol and a small amount of water at an elevated temperature (e.g., 95 °C). beilstein-journals.orgnih.gov This process converts the phosphorus byproduct into a more polar species that can be more easily separated. beilstein-journals.org

The purification would then typically involve a liquid-liquid extraction. The organic layer containing the product can be washed, dried, and the solvent evaporated. The crude product can then be further purified by recrystallization from a suitable solvent or solvent mixture to yield the final, pure this compound.

Scale-Up Procedure Example:

The following table outlines a potential multi-step procedure for the scaled-up synthesis of this compound, adapted from established protocols for similar thioamides. beilstein-journals.orgnih.gov

Table 2: Illustrative Scale-Up Synthesis Protocol

StepProcedurePurpose
1. Reaction Setup In a suitable reactor, charge 1-acetylpiperidine-3-carboxamide (e.g., 0.20 mol), Lawesson's reagent (e.g., 0.104 mol), and toluene.To initiate the thionation reaction.
2. Reaction Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) and monitor by TLC until the starting material is consumed (approx. 3-5 hours).To drive the conversion of the amide to the thioamide.
3. Byproduct Quenching Cool the reaction mixture and add ethylene glycol and a small amount of water. Heat the mixture (e.g., at 95 °C) for several hours until TLC indicates the disappearance of the Lawesson's reagent byproduct.To decompose the phosphorus byproduct for easier removal. beilstein-journals.orgnih.gov
4. Extraction After cooling, transfer the mixture to a separation funnel. Separate the organic (toluene) layer. The aqueous/glycol layer can be back-extracted with toluene to maximize product recovery.To separate the product from the quenched byproduct and other impurities.
5. Washing Wash the combined organic layers with water and/or brine.To remove any remaining water-soluble impurities.
6. Drying and Concentration Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure.To isolate the crude product.
7. Recrystallization Recrystallize the crude solid from an appropriate solvent system.To obtain the final product in high purity.

The development of such a robust and scalable process is crucial for the potential future applications of this compound in various fields of chemical research and development.

Comprehensive Computational and Theoretical Investigations of 1 Acetylpiperidine 3 Carbothioamide

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 1-Acetylpiperidine-3-carbothioamide has been elucidated through a series of sophisticated computational methods. These theoretical investigations are crucial for understanding the molecule's intrinsic properties, which are governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) serves as a powerful and widely used computational tool for predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This method is favored for its balance of accuracy and computational efficiency.

The accuracy of DFT calculations is contingent upon the selection of an appropriate basis set and exchange-correlation functional. For a molecule like this compound, a combination of the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set is commonly employed. The B3LYP functional, a hybrid functional, incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen atoms, as well as polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. This combination provides a robust framework for accurately describing the electronic distribution and geometry of the molecule.

Following the geometry optimization using the selected DFT method, a detailed analysis of the molecule's structural parameters can be performed. The predicted bond lengths, bond angles, and dihedral angles provide a quantitative description of the molecular structure.

Table 1: Selected Predicted Bond Lengths in this compound

BondPredicted Bond Length (Å)
C=S (Thioamide)~1.68
C-N (Thioamide)~1.36
C=O (Acetyl)~1.23
N-C (Piperidine Ring)~1.47
C-C (Piperidine Ring)~1.54

Table 2: Selected Predicted Bond Angles in this compound

AnglePredicted Bond Angle (°)
N-C-S (Thioamide)~124
C-N-C (Piperidine)~112
O=C-N (Acetyl)~122

Table 3: Selected Predicted Dihedral Angles in this compound

Dihedral AnglePredicted Dihedral Angle (°)
H-N-C=S (Thioamide)~180 (trans) / ~0 (cis)
C-C-N-C (Piperidine)Varies depending on chair conformation

Note: The values presented in the tables are approximate and would be precisely determined from the output of the DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the carbothioamide group, specifically on the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The LUMO is likely to be distributed over the C=S and C=O bonds, which are the primary electron-accepting sites.

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. In this compound, the EPS map would likely show negative potential around the sulfur atom of the carbothioamide group and the oxygen atom of the acetyl group, highlighting these as the most electronegative and nucleophilic centers. Positive potential would be expected around the hydrogen atoms of the piperidine (B6355638) ring and the amide proton.

Natural Population Analysis (NPA) and Mulliken Charge Distribution

To quantify the distribution of charge among the atoms of this compound, Natural Population Analysis (NPA) and Mulliken charge analysis are employed. These methods provide a numerical value for the partial charge on each atom.

Table 4: Predicted NPA and Mulliken Charges on Key Atoms of this compound

AtomPredicted NPA Charge (e)Predicted Mulliken Charge (e)
S (Thioamide)~ -0.4 to -0.6~ -0.3 to -0.5
O (Acetyl)~ -0.5 to -0.7~ -0.4 to -0.6
N (Piperidine)~ -0.3 to -0.5~ -0.2 to -0.4
C (C=S)~ +0.2 to +0.4~ +0.1 to +0.3
C (C=O)~ +0.5 to +0.7~ +0.4 to +0.6

Note: The charge values are illustrative and would be derived from the computational output. NPA charges are generally considered to be more reliable than Mulliken charges as they are less sensitive to the choice of basis set.

The charge distribution data corroborates the findings from the EPS mapping, with the sulfur and oxygen atoms bearing significant negative charges, and the carbonyl and thiocarbonyl carbon atoms exhibiting positive charges, confirming their electrophilic nature.

Conformational Landscape and Energetic Profiling

Ring Conformations of the Piperidine Moiety

The piperidine ring, a saturated heterocycle, predominantly adopts a chair conformation, which minimizes angular and torsional strain. For a substituted piperidine like in this compound, two principal chair conformers are possible, differing in the axial or equatorial orientation of the substituents.

The N-acetyl group is generally expected to be planar with the piperidine nitrogen to maximize amide resonance, influencing the ring geometry. The carbothioamide substituent at the C3 position is sterically demanding. In the most stable chair conformation, it is anticipated that the bulky carbothioamide group will occupy an equatorial position to minimize steric hindrance with the axial hydrogens on the ring. The relative energies of the axial versus equatorial conformers can be quantified using computational methods, with the equatorial conformer typically being several kcal/mol lower in energy.

Rotational Isomerism of the Carbothioamide Linkage

Furthermore, rotation around the N-C(O) bond of the acetyl group is also a factor, though the barrier is typically high due to amide resonance. The interplay between the piperidine ring conformation and the rotational isomers of the carbothioamide and acetyl groups creates a complex potential energy surface with multiple local minima.

Potential Energy Surface Scans for Conformational Flexibility

To map the conformational flexibility, relaxed potential energy surface (PES) scans are computationally performed. This involves systematically varying specific dihedral angles while optimizing the rest of the molecular geometry at each step.

For this compound, key dihedral angles for scanning would include:

The torsion angle defining the rotation of the carbothioamide group relative to the piperidine ring.

The dihedral angles within the piperidine ring to map the chair-to-boat interconversion pathways.

The torsion angle of the N-acetyl group.

These scans reveal the energy barriers between different conformers, identifying the most stable structures and the pathways for conformational change. The results are typically visualized as energy profiles, where the relative energy is plotted against the scanned coordinate.

Dihedral Angle Scanned Expected Outcome Anticipated Energy Barrier (kcal/mol)
C2-C3-C(S)-NIdentifies rotational isomers of the carbothioamide group.Moderate
N1-C2-C3-C4Maps the chair-boat-twist boat interconversion of the piperidine ring.High
C(O)-N1-C2-C3Determines the preferred orientation of the acetyl group.High (due to amide resonance)

Molecular Dynamics Simulations for Dynamic Behavior

While PES scans provide a static picture of conformational possibilities, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a simulated environment (e.g., in a solvent at a specific temperature). MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this molecule, an MD simulation would likely show the piperidine ring predominantly maintaining its chair conformation, with occasional, transient excursions to higher energy twist-boat forms. The simulation would also capture the rotations of the carbothioamide and acetyl groups, showing the distribution of their rotamers over time and the lifetimes of specific conformations. This dynamic picture is crucial for understanding how the molecule might interact with a biological target, as both the molecule and its binding partner are flexible.

Theoretical Reactivity Predictions and Mechanistic Insights

Computational quantum chemistry can predict the reactivity of a molecule by analyzing its electronic structure. Methods like Density Functional Theory (DFT) are commonly employed to calculate properties that describe where a molecule is most likely to react.

Prediction of Nucleophilic and Electrophilic Sites

The reactivity of this compound is dictated by the distribution of electron density. Electron-rich regions act as nucleophiles (electron donors), while electron-poor regions are electrophilic (electron acceptors).

Nucleophilic Sites: The sulfur atom of the carbothioamide group is expected to be a primary nucleophilic center due to its lone pairs and polarizability. The nitrogen atom of the thioamide could also exhibit nucleophilicity. The oxygen atom of the acetyl group is another potential nucleophilic site.

Electrophilic Sites: The carbon atom of the carbothioamide group (C=S) is a significant electrophilic site, susceptible to attack by nucleophiles. The carbonyl carbon of the acetyl group is also an electrophilic center.

A molecular electrostatic potential (MEP) map provides a visual representation of these sites. On an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Atom/Group Predicted Reactivity Reasoning
Sulfur (Thioamide)Strong NucleophileHigh electron density from lone pairs, high polarizability.
Carbon (Thioamide)ElectrophileElectron-deficient due to bonding with electronegative S and N atoms.
Oxygen (Acetyl)NucleophileLone pairs on the electronegative oxygen atom.
Carbon (Acetyl)ElectrophileElectron-deficient due to bonding with electronegative oxygen.
Nitrogen (Thioamide)Potential NucleophileLone pair availability is modulated by resonance.

By understanding these fundamental computational and theoretical aspects, a detailed picture of the chemical nature and potential behavior of this compound can be constructed, guiding further experimental investigation.

Transition State Elucidation for Model Reactions

The study of chemical reaction mechanisms hinges on the characterization of transition states, which represent the highest energy point along a reaction coordinate. bldpharm.com For a molecule like this compound, which possesses several reactive sites—the acetyl group, the piperidine ring, and the carbothioamide moiety—understanding its reactivity requires the elucidation of transition states for various potential reactions, such as hydrolysis, oxidation, or participation in cycloadditions.

Computational chemistry provides powerful tools for identifying and characterizing these fleeting structures. Methods like Density Functional Theory (DFT) are commonly employed to map out the potential energy surface of a reaction. A prevalent technique for locating a transition state between a known reactant and product is the Nudged Elastic Band (NEB) method or its more refined versions. This approach involves creating a series of intermediate structures, or "images," that connect the reactant and product, and then optimizing this path to find the saddle point representing the transition state.

For instance, in a hypothetical hydrolysis of the acetyl group of this compound, a model reaction could be constructed. The transition state for the nucleophilic attack of a water molecule on the carbonyl carbon would be characterized by the partial formation of a new C-O bond and the partial breaking of the C-N bond of the amide. The energy barrier calculated from the difference in energy between the reactants and the transition state would determine the reaction rate.

A hypothetical reaction coordinate for the hydrolysis of the acetyl group is presented in Table 1.

Reaction Coordinate StepDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₂O0
Transition StatePartially formed C-O bond, partially broken C-N bond+25 (Estimated)
ProductsAcetic acid + Piperidine-3-carbothioamide (B15301108)Variable

Note: The energy values are hypothetical and serve as an illustrative example of what a computational study would aim to determine.

Theoretical Catalysis Studies Involving the Compound

The piperidine scaffold is a common feature in catalysts, and its derivatives can participate in various catalytic cycles. Theoretical studies can predict the potential catalytic activity of this compound. The nitrogen atom of the piperidine ring, after potential deacetylation, could act as a Brønsted-Lowry base or a nucleophilic catalyst. The presence of the carbothioamide group introduces further possibilities, including the potential for the sulfur atom to act as a Lewis base or to participate in hydrogen bonding that stabilizes a transition state.

A theoretical study could involve comparing the activation energies of a reaction with and without the presence of the potential catalyst. A significant reduction in the activation energy would indicate catalytic activity. The data in Table 2 illustrates a hypothetical comparison for a generic Michael addition reaction.

ReactionCatalystCalculated Activation Energy (kcal/mol)
Michael AdditionNone35 (Estimated)
Michael AdditionPiperidine Derivative20 (Estimated)

Note: These values are illustrative and represent the type of data generated in theoretical catalysis studies.

Intermolecular Interactions and Hydrogen Bonding Networks (Theoretical Models)

The intermolecular interactions of this compound are crucial for understanding its physical properties, such as melting point and solubility, as well as its interactions with biological targets. The molecule possesses both hydrogen bond donors (the N-H protons of the carbothioamide group) and hydrogen bond acceptors (the carbonyl oxygen of the acetyl group and the sulfur atom of the carbothioamide group).

Theoretical models, particularly those based on DFT and Atoms in Molecules (AIM) theory, can provide detailed insights into these interactions. For example, calculations on dimers or larger clusters of this compound can reveal the preferred hydrogen bonding motifs and their corresponding interaction energies. In related piperidine derivatives, N-H···S and N-H···O hydrogen bonds have been shown to be significant in stabilizing crystal structures.

A theoretical analysis would likely reveal the formation of strong N-H···O=C hydrogen bonds, as well as weaker but still significant N-H···S=C interactions. The piperidine ring itself can also participate in weaker C-H···O and C-H···S interactions. Table 3 provides a hypothetical summary of potential intermolecular interactions and their estimated energies, based on studies of similar functional groups.

Interacting AtomsType of InteractionEstimated Interaction Energy (kcal/mol)
N-H ··· O=CHydrogen Bond-5 to -8
N-H ··· S=CHydrogen Bond-2 to -4
C-H (piperidine) ··· O=CWeak Hydrogen Bond-0.5 to -1.5
C-H (piperidine) ··· S=CWeak Hydrogen Bond-0.5 to -1.0

Note: The interaction energies are estimates based on computational studies of molecules with similar functional groups.

Synthetic Modification, Derivatization, and Structure Reactivity Relationships of 1 Acetylpiperidine 3 Carbothioamide Analogues

Synthetic Strategies for N-Acyl Modifications at the Piperidine (B6355638) Ring Nitrogen

The nitrogen atom of the piperidine ring is a key site for introducing structural diversity. A common strategy involves the acylation of the piperidine nitrogen. This can be achieved through the reaction of piperidine-3-carbothioamide (B15301108) with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This straightforward approach allows for the introduction of a wide array of acyl groups, ranging from simple alkyl and aryl to more complex heterocyclic moieties. acs.org

Functionalization and Derivatization at the Piperidine Ring Carbons

The carbon atoms of the piperidine ring offer additional opportunities for structural modification. researchgate.net Direct C-H functionalization represents a powerful tool for introducing substituents at specific positions. While the C2 position is electronically favored for functionalization due to stabilization of the intermediate by the nitrogen atom, selective functionalization at the more remote C3 and C4 positions presents a greater challenge. nih.gov

Recent advances have demonstrated that catalyst-controlled C-H functionalization can achieve site-selectivity. nih.gov For instance, rhodium-catalyzed reactions with donor/acceptor carbenes have been employed to introduce functional groups at the C2, C3, and C4 positions of piperidine derivatives. nih.gov Another strategy involves the synthesis of piperidine rings from acyclic precursors, which allows for the incorporation of substituents at desired positions before ring formation. mdpi.com This can be achieved through methods like intramolecular cyclization or multi-component reactions. mdpi.comnih.gov

Furthermore, the existing piperidine ring can be modified through various reactions. For example, the formation of enamines from piperidones allows for subsequent alkylation reactions. nih.gov Additionally, ring-opening and ring-closing strategies can be employed to introduce complexity and alter the substitution pattern of the piperidine core. nih.gov

Structural Elaboration and Substituent Effects at the Carbothioamide Moiety

The carbothioamide group, -C(=S)NH₂, is a crucial pharmacophore and a site for significant structural variation. The sulfur atom can be replaced by oxygen to yield the corresponding carboxamide, which can alter properties like solubility and membrane permeability. The nitrogen atom of the thioamide can be substituted with various alkyl or aryl groups, influencing the steric and electronic environment around the functional group.

The reactivity of the carbothioamide is influenced by the electronic nature of its substituents. wikipedia.org The C=S bond is weaker and more polarizable than the C=O bond in amides, making thioamides more reactive towards both nucleophiles and electrophiles. nih.govresearchgate.net The introduction of electron-withdrawing or electron-donating groups on the piperidine ring or on the thioamide nitrogen can modulate this reactivity. For instance, electron-withdrawing groups can enhance the electrophilicity of the thiocarbonyl carbon.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural features of molecules and their chemical reactivity. elsevierpure.com These models are valuable tools for predicting the reactivity of new analogues and for guiding the design of compounds with desired properties.

Hammett and Taft analyses are classical QSRR approaches used to quantify the electronic and steric effects of substituents on reaction rates and equilibria. The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The σ value reflects the electronic effect of the substituent (inductive and resonance effects), while ρ indicates the sensitivity of the reaction to these effects. ucsb.edu

Similarly, the Taft equation separates the polar, steric, and resonance effects of substituents. These analyses can be applied to 1-acetylpiperidine-3-carbothioamide analogues to understand how different substituents on the piperidine ring or the carbothioamide moiety influence their reactivity. For example, the effect of substituents on the acidity of the N-H proton or the nucleophilicity of the sulfur atom can be quantified. ucsb.edu

With the advent of computational chemistry and machine learning, more sophisticated predictive models for chemical reactivity have been developed. nih.govmit.edu These models can utilize a wide range of molecular descriptors, including electronic, steric, and topological parameters, to build robust predictive models.

For piperidine derivatives, QSAR models have been developed to predict various activities. nih.govresearchgate.net These models can be trained on experimental data to predict the reactivity of new compounds, thereby accelerating the discovery process. digitellinc.com For instance, machine learning models have been successfully used to predict reaction yields and identify optimal reaction conditions. mit.edu Such models could be invaluable in predicting the reactivity of novel this compound analogues in various chemical transformations.

Design Strategies for Novel Carbothioamide Analogues

The design of novel carbothioamide analogues is guided by the principles of medicinal chemistry and an understanding of structure-activity relationships. One common strategy is isosteric replacement, where the thioamide group is replaced with other functional groups, such as amides or sulfonamides, to modulate the compound's properties. nih.govchemrxiv.org

Another approach is fragment-based drug design, where small molecular fragments are identified and then linked together or grown to create more potent and selective compounds. The piperidine and carbothioamide moieties can serve as scaffolds for such design strategies.

Furthermore, computational methods like molecular docking can be used to predict the binding of analogues to a specific biological target. nih.govresearchgate.net This allows for the rational design of compounds with improved affinity and selectivity. By combining these design strategies with efficient synthetic methodologies and predictive reactivity models, it is possible to systematically explore the chemical space around this compound and develop novel analogues with optimized properties for various applications.

1 Acetylpiperidine 3 Carbothioamide As a Versatile Synthetic Building Block

Precursor in Heterocyclic Ring System Construction

The presence of the thioamide functional group in 1-acetylpiperidine-3-carbothioamide makes it an excellent starting material for the synthesis of various sulfur and nitrogen-containing heterocycles. The inherent nucleophilicity of the sulfur and nitrogen atoms, combined with the electrophilic nature of the thiocarbonyl carbon, facilitates a range of cyclization reactions.

Synthesis of Thiazole (B1198619) and Thiadiazole Derivatives

The carbothioamide moiety is a well-established precursor for the synthesis of thiazole and thiadiazole rings, which are significant pharmacophores in medicinal chemistry. researchgate.netnih.gov The general and widely applied Hantzsch thiazole synthesis and related methodologies can be readily adapted for this compound.

In a typical reaction, this compound can react with α-haloketones in a cyclocondensation reaction to yield 2-amino-thiazole derivatives. The reaction proceeds through the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. A variety of substituents can be introduced onto the thiazole ring by varying the α-haloketone reactant.

Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from this compound. nih.gov A common method involves the cyclization of thiosemicarbazide (B42300) derivatives, which can be conceptually linked to the reactivity of the carbothioamide group. For instance, reaction with acid chlorides or anhydrides can lead to the formation of 2-amino-1,3,4-thiadiazoles through a cyclodehydration process. nih.gov The resulting piperidinyl-substituted thiadiazoles are of interest for their potential biological activities. researchgate.net

Table 1: Synthesis of Thiazole and Thiadiazole Derivatives from Thioamide Precursors

HeterocycleGeneral ReactantsReaction TypeRef.
Thiazoleα-HaloketonesHantzsch Synthesis / Cyclocondensation nih.govrsc.org
1,3,4-ThiadiazoleAcid Chlorides / AnhydridesCyclodehydration nih.gov

Formation of Pyrazole (B372694) and Pyrazolo-Fused Ring Systems

The carbothioamide functional group is also instrumental in the construction of pyrazole and pyrazolo-fused ring systems. nih.govmdpi.com Pyrazoles are a class of heterocyclic compounds with a broad spectrum of pharmacological activities. nih.govmdpi.com The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.

In the context of this compound, it can be envisioned to react with β-dicarbonyl compounds or their vinylogous analogues, such as chalcones, in the presence of a hydrazine source to form pyrazole derivatives. nanobioletters.comresearchgate.netresearchgate.net The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the stable aromatic pyrazole ring. The piperidine (B6355638) moiety would be retained as a substituent on the newly formed pyrazole ring, offering a handle for further chemical modification.

The synthesis of pyrazolo-fused systems can also be achieved. By selecting appropriate starting materials with additional reactive sites, the pyrazole ring can be annulated to other heterocyclic structures, leading to complex polycyclic scaffolds.

Construction of Other Fused Heterocyclic Scaffolds

The reactivity of this compound extends beyond the synthesis of five-membered rings. It can serve as a key intermediate in the construction of various fused heterocyclic scaffolds. The combination of the piperidine ring and the reactive carbothioamide group allows for sequential reactions to build more complex molecular architectures. For instance, the thioamide can be converted into other functional groups, which can then participate in intramolecular cyclization reactions to form fused ring systems. The specific nature of the fused scaffold would depend on the reagents and reaction conditions employed.

Role in Condensation and Cyclization Reactions

Condensation and cyclization reactions are fundamental to the utility of this compound in heterocyclic synthesis. nih.gov The thioamide group is inherently suited for these transformations, acting as a versatile synthon.

In many of the heterocyclic ring-forming reactions, the initial step is a condensation reaction, where the thioamide nitrogen or sulfur atom acts as a nucleophile. researchgate.net This is often followed by an intramolecular cyclization, where another part of the molecule attacks a newly formed electrophilic center. The final step is typically a dehydration or elimination of a small molecule to afford the stable aromatic heterocycle. The regiochemistry of these cyclocondensation reactions can often be controlled by the reaction conditions and the nature of the reactants. nih.gov

Utilization in Multi-Step Organic Syntheses

As a functionalized building block, this compound is well-suited for use in multi-step organic syntheses. syrris.jprsc.org Its incorporation into a synthetic route can introduce both a piperidine motif, a common feature in many biologically active compounds, and a versatile handle for further chemical transformations in the form of the carbothioamide group.

In a multi-step synthesis, this compound can be introduced early in the sequence, and its functional groups can be manipulated in subsequent steps. For example, the thioamide can be converted to an amide, an amine, or used to construct a heterocyclic ring as described previously. The piperidine nitrogen can also be a site for further functionalization, although the acetyl group provides some protection. This modular approach allows for the systematic construction of complex target molecules. nih.gov The use of such building blocks is a key strategy in modern drug discovery and development. mdpi.com

Applications in Metal Coordination Chemistry as a Ligand

Thioamides are known to be effective ligands in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms. hillsdale.edunortheastern.edu The sulfur atom is a soft donor, showing a high affinity for soft metal ions, while the nitrogen atom is a harder donor. This dual-donor character allows thioamides to coordinate to metal centers in either a monodentate or a bidentate fashion, forming stable chelate rings. nih.gov

This compound, with its thioamide group, can therefore be expected to form stable complexes with a variety of transition metals. The coordination properties can be influenced by the steric and electronic environment around the donor atoms. The acetylated piperidine ring can influence the steric bulk and conformational flexibility of the ligand, which in turn can affect the geometry and stability of the resulting metal complexes. The study of such complexes is relevant for applications in catalysis, materials science, and bioinorganic chemistry. acs.org

Chelation Modes with Transition Metal Ions

There is no available research data detailing the specific chelation modes of this compound with transition metal ions. While the carbothioamide group is known in other molecules to act as a potential chelating agent through its sulfur and nitrogen atoms, the specific coordination behavior of this particular compound, including the formation of chelate rings, coordination numbers, and the geometry of resulting metal complexes, has not been documented.

Design of Novel Metal-Organic Framework (MOF) Components

There are no published studies on the use of this compound as a building block or ligand for the design and synthesis of Metal-Organic Frameworks. Consequently, no information exists on the potential structure of MOFs incorporating this ligand, their porosity, or their potential applications in areas such as gas storage or catalysis.

Mechanistic Elucidations of Molecular Interactions Non Biological Contexts

Theoretical Interaction with Model Enzyme Active Sites (Purely Computational)

While direct experimental data on the interaction of 1-acetylpiperidine-3-carbothioamide with enzyme active sites are not available, computational modeling can provide valuable insights into its potential binding modes and interaction energies. Molecular docking simulations are a powerful tool to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site.

The carbothioamide group, with its sulfur and nitrogen atoms, can act as a hydrogen bond donor and acceptor. The sulfur atom could potentially form hydrogen bonds with amino acid residues such as arginine or lysine, or even participate in halogen bonds if the active site contains halogenated residues. The N-H group of the carbothioamide can donate a hydrogen bond to residues like aspartate or glutamate.

The acetyl group's carbonyl oxygen is a potent hydrogen bond acceptor, likely interacting with donor residues like serine or tyrosine. The piperidine (B6355638) ring, with its chair conformation, can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine within the active site. Furthermore, the nitrogen atom of the piperidine ring, depending on its protonation state, could participate in ionic interactions or hydrogen bonding.

Molecular dynamics simulations could further elucidate the stability of the predicted binding poses and provide information on the dynamic behavior of the ligand-enzyme complex over time. researchgate.netnih.gov These simulations can reveal the flexibility of the ligand within the active site and the key residues that maintain the interaction.

Table 1: Potential Interactions of this compound with Model Enzyme Active Site Residues (Theoretical)

Functional Group of LigandPotential Interacting Residue(s)Type of Interaction
Carbothioamide (-CSNH2)Arginine, Lysine, Aspartate, GlutamateHydrogen Bonding, Ionic Interactions
Acetyl (-COCH3)Serine, Threonine, TyrosineHydrogen Bonding
Piperidine RingLeucine, Valine, Isoleucine, PhenylalanineHydrophobic Interactions, van der Waals Forces

Role in Catalytic Cycles (e.g., as a ligand in organocatalysis)

The structural features of this compound suggest its potential utility as a ligand in organocatalysis. The presence of both a hard nitrogen atom in the piperidine ring and a soft sulfur atom in the carbothioamide group makes it a potential bidentate or ambidentate ligand for various metal catalysts.

In a hypothetical catalytic cycle, the carbothioamide moiety could coordinate to a metal center, thereby influencing its reactivity and selectivity. For instance, in a palladium-catalyzed cross-coupling reaction, the sulfur atom could bind to the palladium center, modulating its electronic properties and facilitating oxidative addition or reductive elimination steps.

Furthermore, the chiral center that could be introduced at the 3-position of the piperidine ring opens up possibilities for asymmetric catalysis. A chiral derivative of this compound could serve as a chiral ligand to induce enantioselectivity in a variety of transformations, such as aldol reactions, Michael additions, or Diels-Alder reactions. The stereochemistry of the piperidine ring would create a chiral environment around the catalytic center, directing the approach of the substrates and favoring the formation of one enantiomer over the other.

The N-acetyl group can also play a role by influencing the conformational preference of the piperidine ring and, consequently, the spatial arrangement of the coordinating groups. This can have a subtle but significant impact on the stereochemical outcome of the catalyzed reaction.

Interaction with Small Organic Molecules and Substrates in Model Reactions

The interaction of this compound with small organic molecules can be explored through various spectroscopic and computational methods. In solution, the carbothioamide group can participate in hydrogen bonding with molecules containing complementary functional groups, such as carboxylic acids, alcohols, or amines.

For example, in a non-polar solvent, the formation of a hydrogen-bonded complex between this compound and a carboxylic acid could be observed using techniques like NMR or IR spectroscopy. The changes in the chemical shifts of the N-H protons or the stretching frequency of the C=S bond would provide evidence for this interaction.

In the context of a model reaction, this compound could act as a nucleophile or a general base catalyst. The lone pair of electrons on the sulfur atom could attack an electrophilic center, initiating a reaction. Alternatively, the basic nitrogen atom of the piperidine ring could deprotonate a substrate, activating it for a subsequent transformation.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states of these hypothetical reactions and to determine the activation energies, providing insights into the reaction mechanism and the role of this compound as a catalyst or a reactant.

Exploration of its Role in Supramolecular Chemistry Assemblies

The ability of this compound to form hydrogen bonds and participate in other non-covalent interactions makes it a potential building block for supramolecular assemblies. The carbothioamide group is known to form robust self-complementary hydrogen bonds, leading to the formation of dimers or larger aggregates.

In solution, the addition of other complementary molecules could lead to the formation of co-crystals or host-guest complexes. For instance, if a molecule with multiple hydrogen bond donor sites is introduced, it could co-assemble with this compound to form extended hydrogen-bonded networks.

The N-acetyl group can also influence the self-assembly behavior by sterically directing the formation of specific supramolecular architectures. The interplay between the different functional groups and their preferred interactions would ultimately determine the structure and properties of the resulting supramolecular assembly. The study of such assemblies is crucial for the development of new materials with tailored properties, such as gels, liquid crystals, or porous solids.

Emerging Research Directions and Future Prospects for 1 Acetylpiperidine 3 Carbothioamide

Advanced Computational Methodologies for Prediction and Design

The future investigation of 1-acetylpiperidine-3-carbothioamide and its derivatives will likely be heavily influenced by advanced computational methods. These tools allow for the in silico prediction of molecular properties and the rational design of new compounds with desired characteristics, accelerating research while minimizing resource expenditure. nih.gov

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure of the molecule. frontiersin.org Such calculations provide fundamental insights into its reactivity, stability, and spectroscopic properties. For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting how the molecule will interact with other chemical species. frontiersin.orgnih.gov The double-hybrid functional B2PLYP-D3 has been noted for its suitability in investigating systems with noncovalent interactions, which would be relevant for this compound. frontiersin.org

Molecular docking simulations are another powerful computational tool. These methods can predict the binding affinity and orientation of this compound or its analogs within the active site of a protein, which is a critical step in structure-based drug design. researchgate.net This approach can help identify potential biological targets and guide the design of derivatives with improved inhibitory potential.

The table below outlines key molecular properties of thioamides that can be predicted using computational methods, providing a roadmap for the virtual screening and design of novel derivatives based on the this compound scaffold.

Predicted PropertyComputational MethodPotential Application/Insight
Electronic Properties
HOMO/LUMO EnergiesDensity Functional Theory (DFT)Predicts chemical reactivity and electron-donating/accepting ability.
Dipole MomentDFT, Ab initio methodsInfluences solubility and intermolecular interactions; higher dipole moments may aid detection. frontiersin.orgnih.gov
Electrostatic PotentialDFTVisualizes charge distribution, identifying sites for electrophilic/nucleophilic attack.
Structural Properties
Conformational AnalysisMolecular Mechanics (MM), DFTIdentifies stable low-energy conformers and rotational barriers. cmu.edu
Bond Lengths & AnglesDFT, X-ray Crystallography (for validation)Provides insight into the geometric structure and potential strain.
Interaction Properties
Binding AffinityMolecular DockingPredicts the strength of interaction with a biological target (e.g., protein). researchgate.net
Hydrogen Bonding CapacityDFT, Molecular Dynamics (MD)Thioamide N-H groups are better hydrogen bond donors than amides, a key interaction feature. nih.gov

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Furthermore, generative ML models can design entirely new molecules de novo. researchgate.net By learning from vast chemical databases, these algorithms can propose novel derivatives of this compound that possess a high probability of having desired characteristics, such as enhanced binding to a specific biological target. The integration of ML with automated synthesis platforms can create a "self-driving lab" scenario, where the entire discovery cycle—from design and synthesis to testing and analysis—is streamlined and accelerated. youtube.com

High-Throughput Synthesis and Screening of Derivatives for Chemical Reactivity

To explore the chemical space around this compound, high-throughput synthesis and screening (HTS) methodologies are indispensable. wikipedia.org HTS allows for the rapid, parallel synthesis of a large library of derivatives, where different functional groups are systematically introduced onto the core scaffold. youtube.com This is often achieved using automated robotic systems and multi-well plates, enabling millions of tests to be conducted quickly. wikipedia.orgsigmaaldrich.com

Once a library of derivatives is synthesized, HTS can be used to screen them for specific chemical reactivity or biological activity. nih.govpnas.org For example, derivatives could be screened against a panel of enzymes or receptors to identify "hits"—compounds that show a desired biological effect. nih.gov The development of effective quality control metrics and the use of positive and negative controls are crucial for ensuring the data from HTS assays are reliable. wikipedia.org

The following table illustrates a hypothetical library of derivatives of this compound that could be generated using high-throughput synthesis, targeting modifications at the acetyl group and the thioamide nitrogen.

Derivative IDR1 (at Acetyl Group)R2 (at Thioamide)R3 (at Thioamide)
APCT-001Methyl (CH₃)Hydrogen (H)Hydrogen (H)
APCT-002Ethyl (C₂H₅)Hydrogen (H)Hydrogen (H)
APCT-003Phenyl (C₆H₅)Hydrogen (H)Hydrogen (H)
APCT-004Methyl (CH₃)Methyl (CH₃)Hydrogen (H)
APCT-005Methyl (CH₃)Phenyl (C₆H₅)Hydrogen (H)
APCT-006Methyl (CH₃)Benzyl (CH₂C₆H₅)Hydrogen (H)

Potential in Advanced Materials Science

The functional groups within this compound suggest its potential utility as a building block in advanced materials science. The thioamide group, in particular, offers unique properties that are not present in its more common amide counterpart.

Thioamides can participate in polymerization reactions. Research has shown that thioamides can undergo direct radical copolymerizations with vinyl monomers to create polymers with degradable thioether units in their backbones. acs.org This suggests that this compound could potentially be used as a comonomer to introduce sulfur atoms and specific functionalities into polymer chains, creating novel materials with tailored properties such as degradability or altered thermal stability. acs.org For instance, thioamide groups have been shown to reduce the curing temperatures of benzoxazine (B1645224) resins by promoting ring-opening polymerization. rsc.org

The piperidine (B6355638) ring itself is a common structural motif in functional materials. lifechemicals.comnih.gov Its inclusion in a polymer backbone could impart specific conformational constraints or serve as a site for further functionalization. The combination of the reactive thioamide and the robust piperidine ring makes this compound an intriguing candidate for the development of functional polymers and materials.

Unexplored Reaction Pathways and Synthetic Transformations

The chemical reactivity of this compound is not extensively documented, leaving a wide field of unexplored reaction pathways and synthetic transformations. The interplay between the N-acetylated piperidine ring and the thioamide group could lead to novel chemical behavior.

Key areas for future synthetic exploration include:

Reactions at the Thioamide Group : The thioamide functional group is more reactive than an amide. nih.gov It can undergo S-alkylation, react with electrophiles, or participate in cycloaddition reactions. For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of a thioamide with an α-haloketone to form a thiazole ring, a common scaffold in medicinal chemistry. google.com The application of such reactions to this compound could yield a variety of novel heterocyclic systems.

Transamidation Reactions : The C(S)-N bond of a thioamide can be cleaved under certain conditions, allowing for transamidation reactions to install different amine fragments. mdpi.comacs.org Exploring this reactivity could provide a route to a diverse set of derivatives.

Multicomponent Reactions (MCRs) : MCRs, such as the Ugi or Passerini reactions, are powerful tools for rapidly building molecular complexity. nih.govnih.gov Designing MCRs that incorporate this compound as a building block could lead to the discovery of novel molecular scaffolds in a highly efficient manner. nih.gov Investigating interrupted variants of these reactions could further expand the range of accessible products. nih.gov

Modifications of the Piperidine Ring : While the piperidine ring is saturated, reactions involving the acetyl group, such as hydrolysis followed by N-alkylation or N-arylation, could provide access to a wide range of analogs. The Stork enamine alkylation is a classic reaction involving piperidine that could be explored with derivatives of this compound. wikipedia.org

The systematic exploration of these and other reaction pathways will be crucial in defining the synthetic utility of this compound and unlocking its potential as a versatile building block in organic synthesis and medicinal chemistry.

Q & A

Q. How to conduct a systematic literature review on this compound’s applications in drug discovery?

  • Methodological Answer : Use databases (PubMed, SciFinder) with search terms like “piperidine carbothioamide derivatives” AND “bioactivity.” Filter results by study type (e.g., primary research, reviews) and assess quality via Jadad scores for experimental rigor. Cite conflicting findings transparently and propose follow-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.